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molecular formula C10H9F3O2 B2851665 Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate CAS No. 175543-23-4

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Cat. No. B2851665
M. Wt: 218.175
InChI Key: QTJOXVLRFWKBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013186B2

Procedure details

1-Fluoro-4-iodobenzene (30 g, 135 mmol) and 2-bromo2,2-difluoroacetic acid ethyl ester (29 g, 142.9 mmol) were dissolved in DMF (100 ml) and Cu (21.5 g, 71.2 mmol) was added. The reaction mixture was heated at 90° C. for 18 h. Ethyl acetate (100 ml) was added and the reaction mixture was quenched with a solution of potassium dihydrogen phosphate (20 g) in water (200 ml). The resultant solution was stirred for 30 min, filtered and was washed with ethyl acetate. The organic layer was separated, washed with water and brine. The organic layer was dried over MgSO4, filtered, and concentrated to give 2,2-difluoro-2-(4-fluorophenyl)acetic acid ethyl ester (26.5 g) as a yellow liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:17])[C:13](Br)([F:15])[F:14])[CH3:10].C(OCC)(=O)C>CN(C=O)C>[CH2:9]([O:11][C:12](=[O:17])[C:13]([F:15])([F:14])[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
29 g
Type
reactant
Smiles
C(C)OC(C(F)(F)Br)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cu
Quantity
21.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resultant solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a solution of potassium dihydrogen phosphate (20 g) in water (200 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C1=CC=C(C=C1)F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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